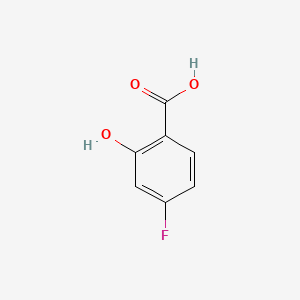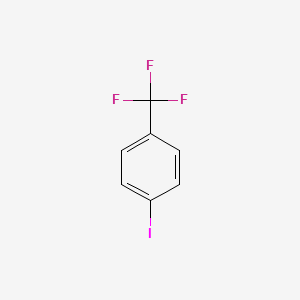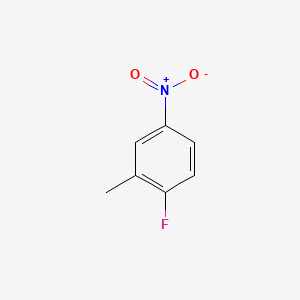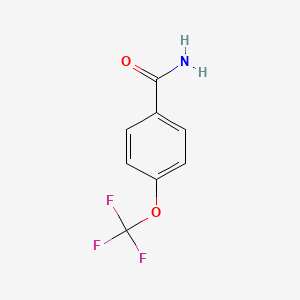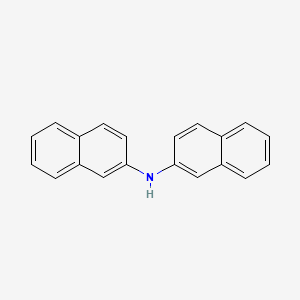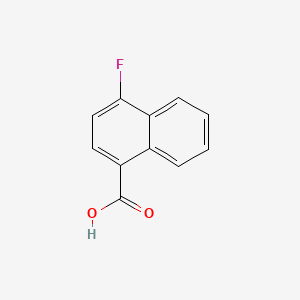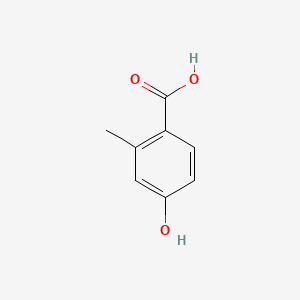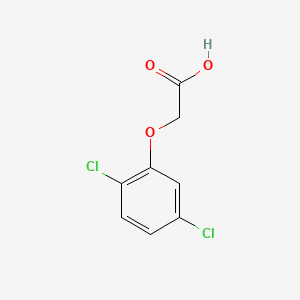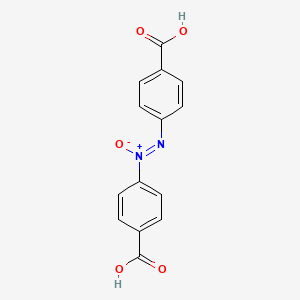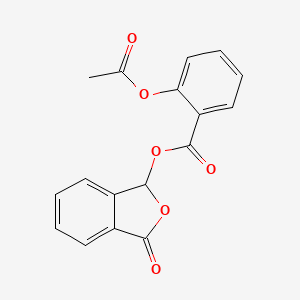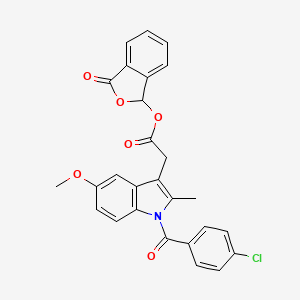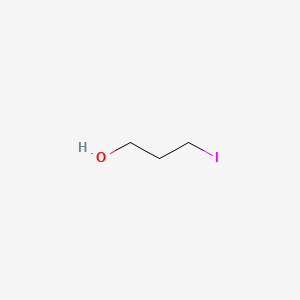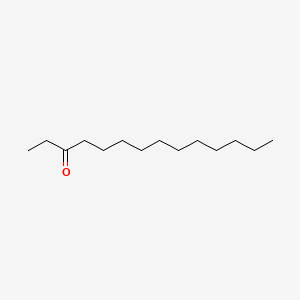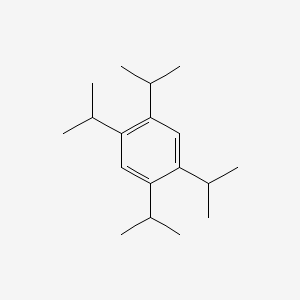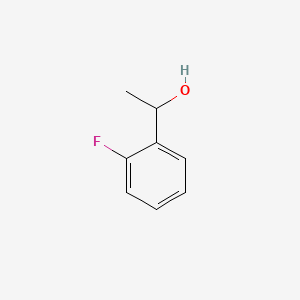
1-(2-氟苯基)乙醇
描述
1-(2-Fluorophenyl)ethanol is a chiral aromatic alcohol that has been the subject of various studies due to its relevance in different fields such as fragrance materials, chiral recognition, and as an intermediate in the synthesis of pharmaceuticals. It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly affect its physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of 1-(2-Fluorophenyl)ethanol and its derivatives has been explored in several studies. For instance, the compound has been synthesized as an intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK, through a biotransformation-mediated process that yields the compound in enantiomerically pure form . Additionally, the Knoevenagel condensation reaction has been employed to synthesize related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, which can be obtained from the reaction of 2-methylpyridine with benzaldehyde .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluorophenyl)ethanol has been studied using various spectroscopic methods. The most stable conformer is stabilized by an O–H···π interaction, making it more stable than other conformers . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing the presence of intermolecular hydrogen bonds that play a crucial role in stabilizing the structure .
Chemical Reactions Analysis
1-(2-Fluorophenyl)ethanol participates in various chemical reactions due to its alcohol functional group. It can form diastereomeric adducts with other chiral alcohols, such as 2-butanol, which has been studied for chiral recognition purposes . The presence of the fluorine atom can influence the strength of intermolecular interactions, such as CH···π, OH···π, and CH···F, which are important in the chiral discrimination process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluorophenyl)ethanol are influenced by the fluorine substitution on the aromatic ring. The fluorine atom affects the electron density in the π system and alters the strength of intermolecular interactions . The compound's conformational isomers have been identified and studied using laser-induced fluorescence spectroscopy, providing insights into its energetic and spectral features . Additionally, the compound's role as a fragrance ingredient has been reviewed, although the specific properties of 1-(2-Fluorophenyl)ethanol were not detailed in the provided data .
科学研究应用
-
Biotechnological Applications
- Field : Biotechnology
- Application : 1-(2-Fluorophenyl)ethanol is used in the study of alcohol dehydrogenases (ADHs), a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones .
- Method : ADHs are used as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals . The application of ADHs to the large-scale production of target products is restricted due to their commercial availability and the low aqueous solubility of the substrates .
- Results : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 1-(2-Fluorophenyl)ethanol is an important raw material in organic synthesis .
- Method : The specific methods of application or experimental procedures in organic synthesis vary widely depending on the specific reaction or process being carried out .
- Results : The outcomes of organic synthesis using 1-(2-Fluorophenyl)ethanol would depend on the specific reactions or processes being carried out .
-
Agricultural Applications
- Field : Agriculture
- Application : 1-(2-Fluorophenyl)ethanol is used as a raw material in the agricultural field .
- Method : The specific methods of application or experimental procedures in agriculture vary widely depending on the specific process being carried out .
- Results : The outcomes of agricultural applications using 1-(2-Fluorophenyl)ethanol would depend on the specific processes being carried out .
-
Dyestuff Applications
- Field : Dye Manufacturing
- Application : 1-(2-Fluorophenyl)ethanol is used as a raw material in the production of dyestuffs .
- Method : The specific methods of application or experimental procedures in dye manufacturing vary widely depending on the specific process being carried out .
- Results : The outcomes of dye manufacturing using 1-(2-Fluorophenyl)ethanol would depend on the specific processes being carried out .
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application : 1-(2-Fluorophenyl)ethanol is used in the synthesis of pharmaceuticals .
- Method : The specific methods of application or experimental procedures in pharmaceutical synthesis vary widely depending on the specific process being carried out .
- Results : The outcomes of pharmaceutical synthesis using 1-(2-Fluorophenyl)ethanol would depend on the specific processes being carried out .
-
Chemical Research
- Field : Chemical Research
- Application : 1-(2-Fluorophenyl)ethanol is used in chemical research as a reagent .
- Method : The specific methods of application or experimental procedures in chemical research vary widely depending on the specific process being carried out .
- Results : The outcomes of chemical research using 1-(2-Fluorophenyl)ethanol would depend on the specific processes being carried out .
安全和危害
The safety data sheet for “1-(2-Fluorophenyl)ethanol” suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
未来方向
属性
IUPAC Name |
1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963232 | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)ethanol | |
CAS RN |
445-26-1 | |
| Record name | 2-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

